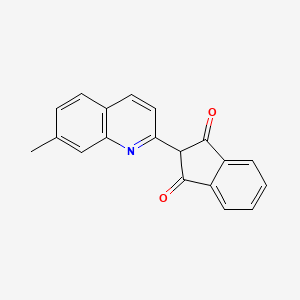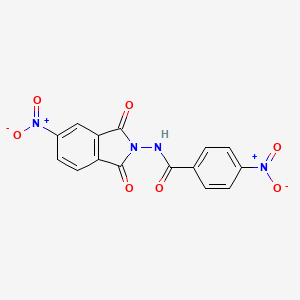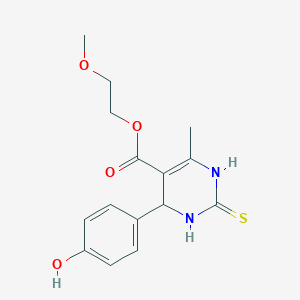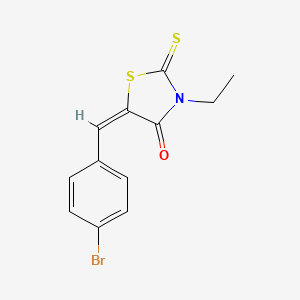
2-(7-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(7-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione, also known as MQI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MQI belongs to the family of indandione derivatives and has been synthesized using various methods.
Mecanismo De Acción
The exact mechanism of action of 2-(7-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione is not fully understood. However, studies have suggested that 2-(7-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione exerts its therapeutic effects by modulating various cellular pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK/ERK pathway. 2-(7-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione has been shown to inhibit the activity of these pathways, leading to the suppression of cancer cell growth and the protection of neurons from oxidative stress.
Biochemical and Physiological Effects:
2-(7-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione has been shown to have various biochemical and physiological effects. In cancer cells, 2-(7-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione has been reported to induce apoptosis by activating caspase-3 and caspase-9. 2-(7-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione has also been shown to inhibit the migration and invasion of cancer cells by regulating the expression of matrix metalloproteinases. In neuronal cells, 2-(7-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione has been reported to protect against oxidative stress by increasing the activity of antioxidant enzymes and reducing the production of reactive oxygen species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(7-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione has several advantages for lab experiments, including its high stability and solubility in various solvents. However, the synthesis of 2-(7-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione is a multi-step process that requires careful optimization to obtain high yields of the final product. Moreover, the exact mechanism of action of 2-(7-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione is not fully understood, which limits its potential applications in therapeutic interventions.
Direcciones Futuras
There are several future directions for the research on 2-(7-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione. One potential direction is to study the effects of 2-(7-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione on other diseases, such as cardiovascular diseases and diabetes. Another direction is to investigate the potential use of 2-(7-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione as a drug delivery system for targeted therapy. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(7-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione and its potential interactions with other cellular pathways.
Métodos De Síntesis
2-(7-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione can be synthesized using different methods, including the condensation of 2-methylquinoline-7-carboxaldehyde and 1,3-indandione in the presence of a base or the reaction between 2-methylquinoline-7-boronic acid and 1,3-indandione using a palladium catalyst. The synthesis of 2-(7-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione is a multi-step process that requires careful optimization to obtain high yields of the final product.
Aplicaciones Científicas De Investigación
2-(7-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 2-(7-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione has been shown to possess anticancer properties by inducing apoptosis and inhibiting the proliferation of cancer cells. In Alzheimer's disease, 2-(7-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione has been reported to inhibit the formation of amyloid-beta plaques, which are responsible for the neuronal damage in the brain. In Parkinson's disease, 2-(7-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione has been shown to protect dopaminergic neurons from oxidative stress and prevent the degeneration of these neurons.
Propiedades
IUPAC Name |
2-(7-methylquinolin-2-yl)indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO2/c1-11-6-7-12-8-9-15(20-16(12)10-11)17-18(21)13-4-2-3-5-14(13)19(17)22/h2-10,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNOPLLEKHNEKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC(=N2)C3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-3-(3-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4930790.png)

![sec-butyl (7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B4930795.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4930801.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4930808.png)
![3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4930826.png)

![8-methoxy-4-(4-methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B4930838.png)
![4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}benzamide](/img/structure/B4930855.png)
![2-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4930861.png)



![propyl 2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]butanoate](/img/structure/B4930893.png)